molecular formula C20H20N4O2 B12897551 5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]- CAS No. 675133-06-9

5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-

Cat. No.: B12897551
CAS No.: 675133-06-9
M. Wt: 348.4 g/mol
InChI Key: YSOITSFXGVFBLZ-UHFFFAOYSA-N
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Description

N-(1-(2-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Buchwald–Hartwig arylamination and nucleophilic aromatic substitution . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1-(2-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(2-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and isoquinoline derivatives, such as:

Uniqueness

N-(1-(2-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to its combination of a nitrobenzyl group, a pyrrolidine ring, and an isoquinoline moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

675133-06-9

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-[(2-nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C20H20N4O2/c25-24(26)20-7-2-1-4-16(20)13-23-11-9-17(14-23)22-19-6-3-5-15-12-21-10-8-18(15)19/h1-8,10,12,17,22H,9,11,13-14H2

InChI Key

YSOITSFXGVFBLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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